Oleamine oxide

Description

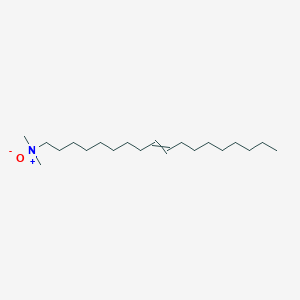

Structure

2D Structure

Properties

CAS No. |

14351-50-9 |

|---|---|

Molecular Formula |

C20H41NO |

Molecular Weight |

311.5 g/mol |

IUPAC Name |

(Z)-N,N-dimethyloctadec-9-en-1-amine oxide |

InChI |

InChI=1S/C20H41NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2,3)22/h11-12H,4-10,13-20H2,1-3H3/b12-11- |

InChI Key |

QCTZUSWOKFCWNB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC[N+](C)(C)[O-] |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC[N+](C)(C)[O-] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC[N+](C)(C)[O-] |

Other CAS No. |

14351-50-9 |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Oleamine Oxide from Oleylamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of oleamine oxide from oleylamine is a nuanced process that proceeds through an N-oleylhydroxylamine intermediate. Direct conversion to a stable primary amine N-oxide is challenging due to the reactivity of the initial oxidation product. This guide provides a comprehensive overview of a selective and efficient method for the synthesis of N-oleylhydroxylamine from oleylamine, leveraging an oxidation reaction with potassium peroxymonosulfate (Oxone®) on a solid support. Detailed experimental protocols, characterization data, and reaction mechanisms are presented to facilitate the successful synthesis and verification of the target compound. This information is critical for researchers and professionals in drug development and other scientific fields where long-chain amine oxides and their precursors are of interest.

Introduction

Oleylamine, an 18-carbon unsaturated primary amine, is a versatile molecule utilized in various chemical syntheses, notably in the formation of nanoparticles. Its oxidation product, this compound, and its precursor, N-oleylhydroxylamine, are of interest for their potential applications in drug delivery, surfactant chemistry, and as synthetic intermediates. The oxidation of primary amines can, however, lead to a variety of products, including imines, nitrones, and nitro compounds. Therefore, a selective synthesis method is paramount to achieving the desired hydroxylamine or N-oxide. This technical guide focuses on a robust method for the selective oxidation of oleylamine to N-oleylhydroxylamine.

Reaction Mechanism and Synthesis Pathway

The oxidation of a primary amine, such as oleylamine, to an N-oxide is a two-step process. The initial and more readily achievable step is the formation of a hydroxylamine. Further oxidation of the hydroxylamine would be required to yield the corresponding primary amine N-oxide (a nitrone), which is often unstable.

A highly selective method for the oxidation of primary amines to their corresponding hydroxylamines involves the use of Oxone® (2KHSO₅·KHSO₄·K₂SO₄) supported on a solid matrix like silica gel or alumina.[1][2][3] This heterogeneous system facilitates a clean and efficient reaction, minimizing over-oxidation and simplifying product purification.

Reaction Scheme:

The reaction proceeds by the electrophilic attack of the peroxymonosulfate on the nitrogen atom of the amine, leading to the formation of the hydroxylamine. The solid support is believed to play a crucial role in mediating the selectivity of the reaction.

Experimental Protocols

The following protocols are based on the selective oxidation of primary amines to hydroxylamines using Oxone® on a solid support, as established in the literature.[1][2][3] Researchers should adapt these protocols based on their specific laboratory conditions and scale.

Preparation of the Oxone®-Silica Gel Reagent

-

Materials:

-

Oxone® (potassium peroxymonosulfate)

-

Silica gel (chromatography grade, 230-400 mesh)

-

Deionized water

-

-

Procedure:

-

Prepare a saturated aqueous solution of Oxone®.

-

Add silica gel to the Oxone® solution in a ratio of approximately 2:1 (w/w) of silica to Oxone®.

-

Thoroughly mix the slurry to ensure uniform coating of the silica gel.

-

Remove the water under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

-

Dry the solid reagent in a vacuum oven at a low temperature (e.g., 40-50 °C) for several hours to remove residual moisture.

-

Synthesis of N-Oleylhydroxylamine

Method A: Solvent-Based Synthesis

-

Materials:

-

Oleylamine (purified)

-

Oxone®-silica gel reagent (prepared as in 3.1)

-

Dichloromethane (DCM) or other suitable inert solvent

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium sulfate (anhydrous)

-

-

Procedure:

-

Dissolve oleylamine (1 equivalent) in dichloromethane.

-

Add the Oxone®-silica gel reagent (typically 1.5-2.0 equivalents of Oxone®) to the solution.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the solid support.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude N-oleylhydroxylamine.

-

Purify the product by column chromatography on silica gel if necessary.

-

Method B: Solvent-Free Synthesis (with Microwave Irradiation)

-

Materials:

-

Oleylamine (purified)

-

Oxone®-silica gel reagent (prepared as in 3.1)

-

-

Procedure:

-

In a microwave-safe vessel, thoroughly mix oleylamine (1 equivalent) with the Oxone®-silica gel reagent (1.5-2.0 equivalents of Oxone®).

-

Place the vessel in a laboratory microwave reactor.

-

Irradiate the mixture with low-power microwave energy in short pulses to control the temperature. Monitor the reaction progress between pulses.

-

After completion, extract the product from the solid mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Filter the extract and remove the solvent under reduced pressure to obtain the crude product.

-

Quantitative Data

The yield of N-alkylhydroxylamines from the oxidation of primary amines using Oxone® on a solid support is generally reported to be good to excellent.

| Substrate | Oxidizing System | Solvent | Yield (%) | Reference |

| Primary Amines (general) | Oxone®/Silica Gel | Dichloromethane or Solvent-free | Good to Excellent | [1][2][3] |

| Boc-protected L-lysine | Oxone®/Alumina | Solvent-free | Excellent | [1] |

Note: Specific yield for oleylamine is not explicitly reported in the cited literature and should be determined empirically.

Characterization of N-Oleylhydroxylamine

Accurate characterization is essential to confirm the identity and purity of the synthesized N-oleylhydroxylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the carbon adjacent to the nitrogen, which will be shifted compared to the starting oleylamine. The protons of the N-H and O-H groups will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. The olefinic protons will be observed in the typical region of ~5.3 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic shift for the carbon atom bonded to the nitrogen of the hydroxylamine group. The signals for the olefinic carbons will be present around 130 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of N-oleylhydroxylamine is expected to exhibit the following characteristic absorption bands:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3400-3200 (broad) |

| N-H | Stretching | 3300-3100 (broad) |

| C-H (alkenyl) | Stretching | ~3005 |

| C-H (alkyl) | Stretching | 2920-2850 |

| C=C | Stretching | ~1650 |

| C-N | Stretching | 1200-1000 |

| N-O | Stretching | 1000-900 |

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of N-oleylhydroxylamine. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ for C₁₈H₃₇NO would be observed at m/z 283.48 or 284.49, respectively. Fragmentation patterns can provide further structural information.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-oleylhydroxylamine from oleylamine using the solvent-based method.

Proposed Reaction Mechanism

The diagram below outlines the proposed mechanism for the oxidation of a primary amine to a hydroxylamine by peroxymonosulfate (the active species in Oxone®).

Conclusion

The synthesis of this compound from oleylamine is best approached as the synthesis of its stable precursor, N-oleylhydroxylamine. The use of Oxone® on a solid support provides a selective and efficient method for this transformation. This guide has detailed the necessary experimental protocols, expected characterization data, and relevant reaction mechanisms to aid researchers in the successful synthesis and identification of N-oleylhydroxylamine. Further optimization of reaction conditions, particularly for large-scale synthesis, may be required and should be guided by careful reaction monitoring and product analysis.

References

Characterization of Oleamine Oxide: A Technical Guide for Surfactant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamine oxide, a tertiary amine oxide surfactant, is a versatile amphiphilic molecule with a cationic headgroup in acidic to neutral conditions and a non-ionic character at alkaline pH. This pH-responsive behavior, coupled with its long oleyl hydrophobic tail, imparts unique interfacial properties, making it a subject of interest in various applications, including as a foam stabilizer, anti-static agent, and viscosity modifier.[1] Its precursor, oleylamine, is extensively utilized in the synthesis of nanoparticles, where it functions as a solvent, surfactant, and reducing agent. This guide provides an in-depth technical overview of the core surfactant properties of this compound, detailing experimental protocols for their characterization and presenting available data for reference.

Physicochemical Properties

The fundamental surfactant properties of this compound, such as its Critical Micelle Concentration (CMC), surface tension, Krafft point, and cloud point, are crucial for understanding its behavior in solution and its efficacy in various formulations.

| Property | Description | Typical Values for this compound |

| Molar Weight | The mass of one mole of the substance. | ~311.55 g/mol |

| Melting Point | The temperature at which it changes state from solid to liquid. | 63–70°C |

| Solubility | The ability of the substance to dissolve in a solvent. | Highly soluble in water |

| Critical Micelle Concentration (CMC) | The concentration of surfactants above which micelles form and all additional surfactants added to the system go to micelles. | Data not readily available |

| Surface Tension at CMC | The surface tension of the solution at the critical micelle concentration. | Data not readily available |

| Krafft Point | The temperature at which the solubility of a surfactant is equal to its critical micelle concentration. Below this temperature, micelles do not form.[2] | Data not readily available |

| Cloud Point | The temperature at which a non-ionic surfactant solution becomes turbid as it is heated, due to phase separation. | Data not readily available |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the oxidation of oleylamine. A general laboratory procedure is as follows:

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, dissolve oleylamine in a suitable solvent such as isopropanol.

-

Oxidation: Heat the solution to a specific temperature (e.g., 55-60°C).

-

Addition of Oxidizing Agent: Gradually add an oxidizing agent, commonly a 30-35% hydrogen peroxide solution, to the reaction mixture while maintaining the temperature.

-

Reaction: Stir the mixture for several hours at the reaction temperature.

-

Work-up: After the reaction is complete, the solvent may be removed under reduced pressure to yield the this compound product.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant. Several methods can be employed for its determination.

1. Surface Tensiometry:

-

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

-

Methodology:

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the breakpoint in the resulting curve, where the two linear portions intersect.

-

2. Conductivity Measurement:

-

Principle: For ionic or zwitterionic surfactants like this compound, the equivalent conductivity of the solution changes with surfactant concentration. The formation of micelles leads to a change in the slope of the conductivity versus concentration plot.

-

Methodology:

-

Prepare a series of aqueous solutions of this compound of different concentrations.

-

Measure the specific conductivity of each solution using a conductivity meter.

-

Plot the specific conductivity against the surfactant concentration.

-

The CMC is identified as the concentration at which a distinct break in the slope of the plot occurs.

-

3. Fluorescence Spectroscopy:

-

Principle: This method utilizes a fluorescent probe (e.g., pyrene) whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, the probe resides in a polar environment. Above the CMC, the probe partitions into the hydrophobic core of the micelles, a nonpolar environment, leading to a change in its fluorescence spectrum.

-

Methodology:

-

Prepare a series of this compound solutions containing a constant, low concentration of the fluorescent probe.

-

Measure the fluorescence emission spectra of the solutions.

-

Plot a ratio of the intensities of two specific emission peaks (e.g., I1/I3 for pyrene) against the logarithm of the surfactant concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve.

-

Determination of Krafft Point

-

Principle: The Krafft point is the temperature at which the solubility of a surfactant equals its CMC.

-

Methodology:

-

Prepare a surfactant solution at a concentration known to be above the CMC at temperatures where it is soluble.

-

Cool the solution until the surfactant precipitates.

-

Slowly heat the solution while stirring and monitoring its appearance.

-

The Krafft point is the temperature at which the solution becomes clear.

-

Alternatively, measure the conductivity of a surfactant solution as a function of temperature. A sharp increase in conductivity indicates the dissolution of surfactant crystals into micelles, corresponding to the Krafft point.

-

Determination of Cloud Point

-

Principle: The cloud point is the temperature at which an aqueous solution of a non-ionic surfactant becomes turbid upon heating. While this compound is zwitterionic, its non-ionic form at higher pH may exhibit a cloud point.

-

Methodology:

-

Prepare a dilute aqueous solution of this compound (typically 1 wt%). Adjust the pH to be in the alkaline range if investigating the non-ionic form.

-

Place the solution in a temperature-controlled water bath.

-

Slowly increase the temperature while observing the solution's clarity.

-

The cloud point is the temperature at which the solution becomes cloudy.

-

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the characterization of this compound surfactant properties.

Applications in Research and Drug Development

While specific data for this compound is limited, the unique properties of amine oxides suggest several potential applications in drug development:

-

Drug Solubilization: The micellar core of this compound can encapsulate hydrophobic drugs, enhancing their solubility in aqueous formulations.

-

Nanoparticle Stabilization: Similar to its precursor oleylamine, this compound can act as a stabilizing agent for various types of nanoparticles used in drug delivery systems, preventing their aggregation.

-

Permeation Enhancement: The interaction of the cationic headgroup with biological membranes may lead to enhanced permeation of co-administered drugs.

Further research is required to fully elucidate the potential of this compound in these and other advanced applications. The experimental protocols outlined in this guide provide a framework for such investigations.

References

Spectroscopic Analysis of Oleamine N-Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of oleamine N-oxide, a long-chain aliphatic amine N-oxide with growing interest in various research and development fields, including drug delivery and material science. This document details the expected spectroscopic characteristics in Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it provides detailed experimental protocols for the synthesis of oleamine N-oxide and its subsequent spectroscopic characterization.

Introduction to Oleamine N-Oxide

Oleamine ((9Z)-octadec-9-en-1-amine) is an unsaturated fatty amine that serves as a versatile reagent in the synthesis of nanoparticles and as a component in various formulations. Its oxidation to oleamine N-oxide introduces a highly polar N-O functional group, which significantly alters its physicochemical properties, such as increasing its hydrophilicity and modifying its coordination chemistry. Accurate characterization of oleamine N-oxide is crucial for understanding its behavior in different applications. This guide focuses on the key spectroscopic techniques used for its structural elucidation and purity assessment.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for both the parent compound, oleamine, and its oxidized form, oleamine N-oxide. While experimental data for oleamine is well-documented, the data for oleamine N-oxide is largely predicted based on established principles of the spectroscopic behavior of aliphatic amine N-oxides.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The N-oxidation of oleamine results in the appearance of a characteristic N-O stretching vibration and changes in the N-H stretching region.

Table 1: FTIR Data for Oleylamine and Predicted Data for Oleamine N-Oxide

| Functional Group | Oleylamine Wavenumber (cm⁻¹)[1][2][3] | Predicted Oleamine N-Oxide Wavenumber (cm⁻¹)[4][5][6] | Vibrational Mode |

| N-H | 3400-3300 (two bands) | Absent | Asymmetric and symmetric stretching |

| C-H (sp²) | ~3007 | ~3007 | Stretching |

| C-H (sp³) | 2922, 2854 | 2922, 2854 | Asymmetric and symmetric stretching |

| C=C | ~1650 | ~1650 | Stretching |

| N-H | ~1590 | Absent | Bending (scissoring) |

| C-H | ~1465 | ~1465 | Bending |

| C-N | 1250-1020 | ~1200-1000 | Stretching |

| N-O | N/A | ~970-940 | Stretching |

| N-H | 910-665 (broad) | Absent | Wagging |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). The formation of the N-O bond in oleamine N-oxide causes a significant deshielding effect on the adjacent protons and carbons, resulting in a downfield shift of their NMR signals.[4]

Table 2: ¹H NMR Data for Oleylamine and Predicted Data for Oleamine N-Oxide (in CDCl₃)

| Proton Assignment | Oleylamine Chemical Shift (δ, ppm)[7][8][9] | Predicted Oleamine N-Oxide Chemical Shift (δ, ppm)[4] | Multiplicity |

| -CH=CH- | 5.34 | 5.34 | m |

| -CH₂-N- | 2.68 | ~3.1-3.3 | t |

| -CH₂-C=C- | 2.01 | 2.01 | m |

| -CH₂-CH₂-N- | 1.43 | ~1.7-1.9 | m |

| -(CH₂)n- | 1.27 | 1.27 | br s |

| -CH₃ | 0.88 | 0.88 | t |

Table 3: ¹³C NMR Data for Oleylamine and Predicted Data for Oleamine N-Oxide (in CDCl₃)

| Carbon Assignment | Oleylamine Chemical Shift (δ, ppm)[7] | Predicted Oleamine N-Oxide Chemical Shift (δ, ppm)[4][10] |

| -CH=CH- | 129.9 | 129.9 |

| -CH₂-N- | 42.1 | ~60-65 |

| -CH₂-CH₂-N- | 33.9 | ~25-28 |

| -(CH₂)n- | 31.9, 29.7, 29.5, 29.3, 29.2, 27.2, 26.2 | 31.9, 29.7, 29.5, 29.3, 29.2, 27.2, 26.2 |

| -CH₃ | 14.1 | 14.1 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information from its fragmentation pattern. For oleamine N-oxide, electrospray ionization (ESI) is a suitable soft ionization technique. A characteristic fragmentation of amine N-oxides is the loss of an oxygen atom ([M-16]) or a hydroxyl radical ([M-17]).[11][12]

Table 4: Mass Spectrometry Data for Oleylamine and Predicted Data for Oleamine N-Oxide

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Key Fragments (m/z) |

| Oleylamine | C₁₈H₃₇N | 267.50 | 268 ([M+H]⁺), 250, 222, 194, 56 |

| Oleamine N-Oxide | C₁₈H₃₇NO | 283.50 | 284 ([M+H]⁺), 268 ([M+H-O]⁺), 267 ([M+H-OH]⁺) |

Experimental Protocols

Synthesis of Oleamine N-Oxide

This protocol describes a general method for the oxidation of oleamine to oleamine N-oxide using hydrogen peroxide.

Materials:

-

Oleylamine (technical grade or purified)

-

Hydrogen peroxide (30% aqueous solution)

-

Methanol or isopropanol

-

Rotary evaporator

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Dissolve oleylamine in a suitable solvent (e.g., methanol or isopropanol) in a round-bottom flask at a concentration of approximately 0.5 M.

-

While stirring, slowly add a 1.1 to 1.5 molar excess of 30% hydrogen peroxide to the solution. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at 50-60°C for 12-24 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the oleylamine spot.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess water under reduced pressure using a rotary evaporator.

-

The resulting crude oleamine N-oxide can be used as is or further purified by crystallization or chromatography if necessary. Amine N-oxides are often hygroscopic, so storage under anhydrous conditions is recommended.[5]

Spectroscopic Analysis Protocols

FTIR Spectroscopy:

-

Acquire a background spectrum of the empty ATR crystal or KBr pellet.

-

Place a small amount of the oleamine N-oxide sample onto the ATR crystal or prepare a KBr pellet.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Perform baseline correction and peak picking to identify the characteristic absorption bands.

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of oleamine N-oxide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry:

-

Prepare a dilute solution of oleamine N-oxide in a suitable solvent for electrospray ionization (e.g., methanol, acetonitrile, with or without a small amount of formic acid to promote protonation).

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the full scan mass spectrum in positive ion mode to determine the molecular weight ([M+H]⁺).

-

Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion to induce fragmentation and observe characteristic neutral losses.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from the starting material, oleamine, through its synthesis into oleamine N-oxide, and the subsequent spectroscopic analyses.

Caption: Experimental workflow for oleamine N-oxide analysis.

Conclusion

The spectroscopic techniques of FTIR, NMR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous characterization of oleamine N-oxide. By understanding the expected spectral changes upon N-oxidation of oleamine, researchers can confidently verify the successful synthesis and purity of this important compound. The experimental protocols and workflow provided in this guide offer a solid foundation for the preparation and analysis of oleamine N-oxide in a variety of research and development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Surfactant Profile of Oleamine Oxide: A Technical Guide to Surface Tension and Critical Micelle Concentration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Oleamine Oxide and its Surfactant Properties

This compound (N,N-dimethyl-9-octadecen-1-amine-N-oxide) is a non-ionic/cationic surfactant, the properties of which are pH-dependent. In acidic solutions, it becomes protonated and behaves as a cationic surfactant, while in neutral or alkaline solutions, it exists as a non-ionic surfactant. This dual character, combined with its structure, makes it a versatile ingredient in various formulations, including cosmetics, household products, and potentially in drug delivery systems where it can act as a foam booster, hair conditioning agent, and cleansing agent[1][2][3].

The performance of this compound as a surfactant is fundamentally defined by two key parameters: its ability to lower the surface tension of a liquid and its tendency to self-assemble into micelles. The critical micelle concentration (CMC) is the concentration at which this self-assembly begins and is a critical parameter for any formulation.

Physicochemical Properties of this compound

While specific surface activity data is sparse, the fundamental molecular properties of this compound have been reported.

| Property | Value | Source |

| Molecular Formula | C20H41NO | [4][5][6] |

| Molecular Weight | 311.55 g/mol | [1][4][6] |

| CAS Number | 14351-50-9 | [5] |

| Synonyms | Oleyldimethylamine oxide, N,N-Dimethyloleylamine N-oxide | [1][2] |

Conceptual Framework: Surface Tension and Micellization

The amphiphilic nature of this compound dictates its behavior in aqueous solutions. The hydrophobic oleyl tail seeks to minimize its contact with water, while the hydrophilic N-oxide head group readily interacts with it. This leads to the migration of this compound molecules to the air-water interface, where the hydrophobic tails can extend into the air, effectively reducing the surface tension of the water.

As the concentration of this compound increases, the interface becomes saturated with surfactant molecules. Beyond this point, the addition of more this compound molecules results in their self-assembly into spherical structures called micelles, with the hydrophobic tails forming the core and the hydrophilic heads forming the outer shell that interacts with the surrounding water. The concentration at which this phenomenon occurs is the Critical Micelle Concentration (CMC). Above the CMC, the surface tension of the solution remains relatively constant.

Experimental Protocols for Determining Surface Tension and CMC

The following protocols are based on established methods for characterizing long-chain amine oxide surfactants and are recommended for the determination of the surface tension and CMC of this compound.

Preparation of this compound Solutions

A series of aqueous solutions of this compound with varying concentrations should be prepared using high-purity water (e.g., Milli-Q or equivalent). A stock solution of this compound should be prepared first, from which serial dilutions are made to obtain the desired concentration range for analysis. It is crucial to ensure the complete dissolution of the surfactant.

Surface Tension Measurement (Du Noüy Ring Method)

The surface tension of the prepared this compound solutions can be measured using a tensiometer equipped with a Du Noüy platinum ring.

Apparatus:

-

Tensiometer (e.g., KRÜSS K10 or similar)

-

Du Noüy platinum ring

-

Glass vessel for the sample solution

-

Temperature control unit

Procedure:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Thoroughly clean the platinum ring by rinsing with a suitable solvent (e.g., ethanol or acetone) followed by high-purity water, and then flaming it to red heat in a gas burner to remove any organic contaminants.

-

Place a known volume of the this compound solution in the sample vessel and allow it to equilibrate to the desired temperature (e.g., 25 °C).

-

Immerse the platinum ring into the solution.

-

Slowly raise the sample stage, causing the ring to be pulled through the air-water interface.

-

The force required to pull the ring from the surface is measured by the tensiometer and is used to calculate the surface tension.

-

Repeat the measurement for each concentration to ensure reproducibility. The accuracy of the measurements should be within ±0.1 mN/m[7].

Determination of the Critical Micelle Concentration (CMC)

The CMC is determined by plotting the measured surface tension values as a function of the logarithm of the this compound concentration.

Procedure:

-

Measure the surface tension for each of the prepared this compound solutions as described in section 4.2.

-

Plot the surface tension (γ) on the y-axis against the logarithm of the concentration (log C) on the x-axis.

-

The resulting plot will typically show two distinct linear regions. The first region will have a steep negative slope, indicating a rapid decrease in surface tension with increasing concentration. The second region, at higher concentrations, will have a slope close to zero, indicating that the surface tension has reached a plateau.

-

The CMC is the concentration at the point of intersection of these two linear regions. This inflection point signifies the onset of micelle formation[8].

Conclusion and Future Outlook

This compound presents significant potential as a versatile surfactant for various applications, including in the sophisticated formulations required for drug delivery. A thorough understanding of its surface activity, particularly its surface tension reduction capabilities and critical micelle concentration, is paramount for its effective utilization. While direct experimental data for this compound is currently lacking in public literature, the experimental protocols detailed in this guide provide a clear and robust pathway for researchers to determine these critical parameters. The generation of such data will be invaluable for the scientific and industrial communities, enabling the formulation of novel and effective products and advancing our understanding of the behavior of long-chain amine oxide surfactants. It is recommended that the protocols outlined herein be employed to experimentally characterize the surface tension and CMC of this compound to fill the existing knowledge gap.

References

- 1. N,N-Dimethyl-9-octadecen-1-amine-N-oxide | C20H41NO | CID 6435847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ewg.org [ewg.org]

- 3. parchem.com [parchem.com]

- 4. This compound | CAS#:61792-38-9 | Chemsrc [chemsrc.com]

- 5. This compound, 14351-50-9 [thegoodscentscompany.com]

- 6. GSRS [precision.fda.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

Navigating the Stability of Oleamine Oxide: A Technical Guide for Researchers

Introduction

Oleamine oxide, a tertiary amine oxide derived from oleylamine, is a versatile surfactant with a growing presence in various scientific and industrial applications, including as a foam booster, conditioning agent, and component in drug delivery systems.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of its thermal and chemical stability is paramount to ensure its efficacy, predict its degradation pathways, and establish appropriate storage and handling conditions. This in-depth technical guide provides a comprehensive overview of the stability profile of this compound, complete with detailed experimental protocols and visual workflows to aid in its practical assessment.

Physicochemical Properties of this compound

This compound is characterized by its long unsaturated alkyl chain and a polar amine oxide head group, rendering it amphiphilic. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₄₁NO | [1] |

| Molar Weight | 311.55 g/mol | [2] |

| Melting Point | 63–70°C | [3] |

| Appearance | Varies from clear, colorless liquid to yellowish solid, depending on purity. | [4] |

| Solubility | Highly soluble in water; dispersible in polar solvents. | [3] |

| pKb | Approximately 4.5 | [5] |

Thermal Stability

The thermal stability of a compound dictates its resistance to decomposition upon heating. For this compound, this is a critical parameter, especially in applications involving elevated temperatures.

Decomposition Profile

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure this compound are not extensively published, the thermal behavior of amine oxides, in general, is well-understood. They are known to undergo a pyrolytic elimination reaction known as the Cope elimination when heated to temperatures between 150-200°C.[5] This reaction results in the formation of an alkene and a hydroxylamine. In the case of this compound, the expected degradation products would be 1-octadecene and N,N-dimethylhydroxylamine.

A study on oleylamine, the precursor to this compound, showed that it begins to decompose at approximately 200°C.[6] It is anticipated that this compound would exhibit a lower decomposition temperature due to the inherent instability of the N-O bond at elevated temperatures.

Table 2: Anticipated Thermal Stability Data for this compound

| Parameter | Expected Range/Value | Analytical Technique |

| Onset Decomposition Temperature (T_onset) | 150 - 200°C | TGA |

| Maximum Degradation Temperature (T_max) | Within the decomposition range | TGA |

| Primary Degradation Pathway | Cope Elimination | Pyrolysis-GC-MS |

| Primary Degradation Products | 1-Octadecene, N,N-Dimethylhydroxylamine | Pyrolysis-GC-MS |

| Melting/Degradation Events | Endothermic peaks corresponding to melting and decomposition | DSC |

Experimental Protocols for Thermal Stability Assessment

Objective: To determine the temperatures at which this compound begins to decompose and the rate of mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of purified this compound into an alumina crucible.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 500°C at a constant heating rate of 10°C/min.

-

Data Analysis: Plot the percentage of weight loss against temperature. The onset decomposition temperature is determined from the initial point of significant weight loss. The first derivative of this curve (DTG) will show the temperature of maximum degradation rate (T_max).[7][8][9]

Objective: To identify thermal transitions such as melting and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of purified this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.

-

Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

-

Heating Program: Equilibrate the sample at 25°C. Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min.

-

Data Analysis: Plot the heat flow against temperature. Endothermic peaks will indicate melting and decomposition events. The area under these peaks can be integrated to determine the enthalpy of the transitions.[10][11]

Chemical Stability

The chemical stability of this compound is crucial for its formulation and compatibility with other substances. Its reactivity with acids, bases, oxidizing agents, and reducing agents determines its shelf-life and application scope.

Reactivity Profile

-

pH Stability: As a weak base, this compound forms a cationic hydroxylamine upon protonation in acidic conditions (pH < 4.5).[5] In strongly acidic or alkaline solutions, and particularly at elevated temperatures, hydrolysis of the N-O bond may occur over time.

-

Oxidative Stability: While the nitrogen in this compound is already oxidized, the double bond in the oleyl chain is susceptible to oxidation by strong oxidizing agents like potassium permanganate or ozone.[3] This can lead to cleavage of the carbon chain and the formation of aldehydes and carboxylic acids. Hydrogen peroxide, a milder oxidizing agent, is used in the synthesis of amine oxides from tertiary amines and is less likely to cause further oxidation under controlled conditions.[4][12]

-

Reductive Stability: Amine oxides can be readily reduced back to their parent tertiary amines using common reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.[13][14]

Table 3: Anticipated Chemical Reactivity of this compound

| Reagent Class | Expected Reactivity | Potential Products | Analytical Technique |

| Strong Acids | Protonation, potential for slow hydrolysis | Oleyl-N,N-dimethylhydroxylammonium salt | Potentiometric Titration, LC-MS |

| Strong Bases | Generally stable, potential for slow degradation at high temperatures | Parent amine, other degradation products | LC-MS |

| Strong Oxidizing Agents | Oxidation of the C=C double bond | Aldehydes, carboxylic acids | GC-MS, LC-MS |

| Reducing Agents | Reduction of the N-O bond | Oleyl-N,N-dimethylamine | GC-MS, LC-MS |

Experimental Protocol for Chemical Stability Assessment

Objective: To evaluate the degradation of this compound over time in the presence of various chemical agents at different pH values.

Methodology:

-

Materials: Purified this compound, appropriate buffer solutions (e.g., acetate for acidic pH, phosphate for neutral pH, and borate for alkaline pH), stock solutions of the test reagents (e.g., HCl, NaOH, H₂O₂, NaBH₄), and a high-performance liquid chromatography-mass spectrometry (HPLC-MS) system.[15]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water). Dilute the stock solution into the respective buffer solutions containing the test reagent to a final concentration of 10-20 µM.

-

Incubation: Incubate the samples at a controlled temperature (e.g., 40°C) and protect from light.

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 1, 4, 8, 24, and 48 hours).

-

Sample Analysis: Immediately quench any reaction if necessary and analyze the samples by LC-MS. Monitor the decrease in the peak area of the parent this compound and the appearance of any new peaks corresponding to degradation products.

-

Data Analysis: Plot the percentage of remaining this compound against time to determine its degradation kinetics. Identify degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.[16]

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex processes. The following sections provide Graphviz DOT scripts for generating key diagrams related to the stability assessment of this compound.

General Workflow for Stability Testing

Caption: General workflow for assessing the thermal and chemical stability of this compound.

Cope Elimination Pathway

Caption: The Cope elimination thermal degradation pathway of this compound.

Conclusion

The stability of this compound is a multifaceted issue that requires careful consideration of both thermal and chemical factors. While specific quantitative data for this compound is not abundant in public literature, a robust understanding can be built upon the established chemistry of amine oxides and related surfactants. Thermally, this compound is expected to be stable up to approximately 150°C, beyond which it will likely decompose via the Cope elimination pathway. Chemically, its stability is dependent on pH and the presence of strong oxidizing or reducing agents. By employing the detailed experimental protocols outlined in this guide—TGA for thermal decomposition, DSC for thermal transitions, and LC-MS for chemical degradation kinetics—researchers can confidently characterize the stability profile of this compound, ensuring its effective and safe use in their applications. The provided workflows offer a clear roadmap for conducting these critical assessments.

References

- 1. researchgate.net [researchgate.net]

- 2. Volume 39 No 1 page 67 [library.scconline.org]

- 3. What are the reaction conditions for oleamine and oxidants? - Blog [chemgulf.com]

- 4. Hydrogen peroxide derived from amine oxidation mediates the interaction between aminosugars and semicarbazide-sensitive amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. worldresearchersassociations.com [worldresearchersassociations.com]

- 8. epfl.ch [epfl.ch]

- 9. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries [mdpi.com]

- 12. scispace.com [scispace.com]

- 13. The reduction of aliphatic and aromatic N-oxides to the corresponding amines with titanium(III) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reducing Agents [organic-chemistry.org]

- 15. enamine.net [enamine.net]

- 16. Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Oleamine Oxide: Micelle and Vesicle Formation for Drug Development Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Oleamine oxide, a tertiary amine oxide surfactant, exhibits versatile self-assembly behavior in aqueous solutions, forming both micelles and vesicles. This property is highly dependent on environmental conditions, most notably pH. The reversible transition between these aggregation states makes this compound a compelling candidate for advanced drug delivery systems, offering the potential for controlled release and targeted delivery. This technical guide provides a comprehensive overview of the principles governing this compound micelle and vesicle formation, detailed experimental protocols for their characterization, and illustrative data to guide formulation development.

Introduction: The Physicochemical Properties of this compound

This compound is an amphiphilic molecule consisting of a long, hydrophobic oleyl chain and a hydrophilic dimethylamine oxide headgroup. This structure drives its self-assembly in aqueous environments to minimize the unfavorable interactions between the hydrophobic tails and water. The lone pair of electrons on the nitrogen atom in the amine oxide group can be protonated under acidic conditions, rendering the headgroup cationic. This pH-responsive behavior is the primary determinant of the type of aggregate formed.

-

At neutral to alkaline pH: The headgroup is non-ionic, leading to the formation of micelles.

-

At acidic pH: The headgroup becomes protonated and thus positively charged. The increased electrostatic repulsion between the headgroups favors a change in the packing parameter, leading to the formation of larger aggregates, predominantly vesicles.

This reversible, pH-triggered transition between micelles and vesicles is a key feature that can be exploited for sophisticated drug delivery applications.

Self-Assembly of this compound: From Micelles to Vesicles

The spontaneous aggregation of surfactant molecules into structures like micelles and vesicles is governed by the principles of minimizing free energy in an aqueous environment. The type of structure formed can be predicted by the critical packing parameter (CPP), which relates the volume of the hydrophobic tail (v), the optimal headgroup area (a_e), and the critical length of the hydrophobic tail (l_c).

CPP = v / (a_e * l_c)

-

Spherical Micelles (CPP < 1/3): At neutral or high pH, the this compound headgroup is uncharged, resulting in a smaller effective headgroup area. This favors the formation of spherical micelles where the hydrophobic tails are sequestered in the core.

-

Vesicles (1/2 < CPP < 1): Upon acidification, the headgroup becomes protonated, increasing its effective size due to electrostatic repulsion. This change in the headgroup area alters the CPP, favoring the formation of bilayer structures that close upon themselves to form vesicles.

The transition from micelles to vesicles is not always a sharp, discrete event. It can proceed through intermediate structures, such as worm-like or thread-like micelles, which can entangle and impart viscoelastic properties to the solution.[1] The presence of salts, such as NaCl, can also influence this transition by screening the electrostatic repulsions between the charged headgroups, thereby affecting the packing parameter.[1]

Quantitative Data on this compound Aggregates

While specific quantitative data for pure this compound is not extensively available in the public domain, the following tables illustrate the expected trends based on the behavior of similar tertiary amine oxide surfactants. These tables are intended to provide a qualitative and illustrative understanding to guide experimental design.

Table 1: Illustrative Critical Micelle Concentration (CMC) of Amine Oxide Surfactants

| Surfactant Type | Condition | Approximate CMC (mM) |

| Dodecyldimethylamine Oxide | Water | ~2 |

| Tetradecyldimethylamine Oxide | Water | ~0.2 |

| This compound (estimated) | Neutral pH, Water | 0.01 - 0.1 |

Note: The CMC is the concentration of surfactant above which micelles begin to form. It is a critical parameter for determining the appropriate concentration range for formulations. The CMC of this compound is expected to be low due to its long hydrophobic chain.

Table 2: Illustrative Influence of pH on Hydrodynamic Radius and Zeta Potential of this compound Aggregates

| pH | Predominant Aggregate | Expected Hydrodynamic Radius (nm) | Expected Zeta Potential (mV) |

| 9.0 | Micelles | 5 - 20 | -5 to +5 |

| 7.0 | Micelles/Worm-like Micelles | 20 - 100 | +10 to +20 |

| 5.0 | Vesicles | 100 - 500 | +30 to +50 |

| 3.0 | Vesicles/Aggregates | > 500 | > +50 |

Note: The transition from micelles to vesicles upon decreasing pH is expected to be accompanied by a significant increase in the hydrodynamic radius. The zeta potential is expected to become increasingly positive as the pH decreases and the amine oxide headgroups become protonated.

Table 3: Illustrative Aggregation Number of Amine Oxide Micelles

| Surfactant | Method | Approximate Aggregation Number |

| Dodecyltrimethylammonium Bromide (for comparison) | Time-Resolved Fluorescence Quenching | 30 - 77 |

| This compound (estimated) | Fluorescence Quenching | 50 - 150 |

Note: The aggregation number represents the average number of surfactant molecules in a single micelle. This parameter influences the size of the micelle and its solubilization capacity.

Experimental Protocols for Characterization

Accurate characterization of this compound micelles and vesicles is crucial for the development of reproducible and effective drug delivery systems. The following are detailed methodologies for key characterization techniques.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation.

Principle: Below the CMC, the surface tension of the solution decreases with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than accumulating at the air-water interface.[2]

Protocol:

-

Prepare a series of this compound solutions of varying concentrations in deionized water or a relevant buffer.

-

Use a tensiometer with a Wilhelmy plate or Du Noüy ring to measure the surface tension of each solution at a constant temperature.[3]

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the intersection of the two linear regions of the plot.[2]

Principle: For the protonated (cationic) form of this compound, the conductivity of the solution increases linearly with concentration below the CMC. Above the CMC, the rate of increase in conductivity decreases because the micelles have a lower mobility than the individual surfactant ions.[4]

Protocol:

-

Prepare a series of this compound solutions in an acidic buffer (e.g., pH 4-5).

-

Measure the conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Plot the specific conductivity versus the this compound concentration.

-

The CMC is identified as the concentration at the break in the plot.[4]

Size and Zeta Potential Measurement: Dynamic Light Scattering (DLS)

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in suspension. The rate of these fluctuations is related to the diffusion coefficient of the particles, which can be used to calculate the hydrodynamic radius via the Stokes-Einstein equation.[5] Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of colloidal stability.

Protocol:

-

Prepare this compound micelle or vesicle suspensions at the desired concentration and pH.

-

Filter the samples through a 0.22 µm or 0.45 µm syringe filter to remove dust and large aggregates.[6]

-

Place the sample in a disposable cuvette and allow it to equilibrate to the desired temperature in the DLS instrument.[7]

-

Perform the DLS measurement, ensuring appropriate instrument settings for laser power, measurement angle, and correlation time.[8]

-

For zeta potential measurements, a specific electrode cuvette is used, and an electric field is applied. The velocity of the particles under this field is measured to determine the electrophoretic mobility and subsequently the zeta potential.[9]

Morphological Characterization: Transmission Electron Microscopy (TEM)

Principle: TEM provides direct visualization of the morphology and size of micelles and vesicles at high resolution. For soft materials like surfactant aggregates, staining or cryogenic techniques are necessary to enhance contrast and preserve the structure.

Protocol:

-

Place a drop of the this compound micelle or vesicle suspension onto a carbon-coated TEM grid for 1-2 minutes.

-

Blot off the excess liquid with filter paper.

-

Apply a drop of a negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for 1-2 minutes.

-

Blot off the excess stain and allow the grid to air dry completely.

-

Image the grid using a transmission electron microscope at an appropriate accelerating voltage.

Principle: Cryo-TEM allows for the observation of the aggregates in their native, hydrated state by rapidly freezing the sample in a thin layer of vitreous (non-crystalline) ice. This avoids artifacts that can be introduced by staining and drying.[10]

Protocol:

-

Apply a small volume (3-4 µL) of the this compound suspension to a glow-discharged holey carbon TEM grid.[11]

-

Blot the grid with filter paper to create a thin film of the solution.

-

Immediately plunge the grid into a cryogen (e.g., liquid ethane cooled by liquid nitrogen) to vitrify the sample.[11]

-

Transfer the vitrified grid to a cryo-TEM holder and image at cryogenic temperatures.

Determination of Micelle Aggregation Number

Principle: Steady-state fluorescence quenching is a common method to determine the aggregation number (N_agg). A fluorescent probe that preferentially resides within the micellar core is used in conjunction with a quencher molecule. The quenching of the probe's fluorescence is dependent on the concentration of micelles.[12]

Protocol:

-

Prepare a stock solution of a fluorescent probe (e.g., pyrene) and a quencher (e.g., cetylpyridinium chloride) in a suitable organic solvent.

-

Prepare a series of this compound solutions at a concentration well above the CMC.

-

Add a small aliquot of the probe stock solution to each surfactant solution and allow for equilibration to ensure the probe is incorporated into the micelles.

-

Measure the fluorescence intensity of the probe in each solution.

-

Add increasing concentrations of the quencher to the solutions and measure the corresponding decrease in fluorescence intensity.

-

The aggregation number can be calculated from the quenching data using the Poisson quenching model.[12]

Mandatory Visualizations

Caption: Workflow for DLS analysis of this compound aggregates.

Caption: Sample preparation workflows for TEM and Cryo-TEM.

Caption: pH-induced reversible transition of this compound aggregates.

Applications in Drug Development

The pH-responsive nature of this compound micelles and vesicles opens up numerous possibilities for advanced drug delivery.

-

Tumor Targeting: The acidic microenvironment of solid tumors could trigger the transition from smaller micelles to larger vesicles, potentially leading to enhanced accumulation and retention of the drug carrier within the tumor tissue (a phenomenon related to the enhanced permeability and retention, EPR, effect).

-

Intracellular Drug Delivery: Once endocytosed by cells, the lower pH of endosomes and lysosomes could induce the disruption of the vesicles, leading to the release of the encapsulated drug into the cytoplasm.

-

Co-delivery of Hydrophobic and Hydrophilic Drugs: Vesicles, with their aqueous core and hydrophobic bilayer, are capable of encapsulating both hydrophilic and hydrophobic drugs, allowing for combination therapies.

Conclusion

This compound is a versatile surfactant with significant potential in the field of drug delivery due to its pH-responsive self-assembly into micelles and vesicles. A thorough understanding of the factors governing this transition and the application of appropriate characterization techniques are essential for the rational design and development of novel and effective drug delivery systems. While specific quantitative data for pure this compound remains to be fully elucidated in publicly accessible literature, the principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the promising applications of this intelligent nanomaterial.

References

- 1. Reversible micelle-vesicle conversion of oleyldimethylamine oxide by pH changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. kruss-scientific.com [kruss-scientific.com]

- 4. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 5. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

- 6. entegris.com [entegris.com]

- 7. muser-my.com [muser-my.com]

- 8. usp.org [usp.org]

- 9. Zeta Potential of Extracellular Vesicles: Toward Understanding the Attributes that Determine Colloidal Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cryo-electron microscopy of extracellular vesicles in fresh plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Physical and Chemical Properties of Oleamine Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamine oxide, systematically known as (Z)-N,N-dimethyloctadec-9-en-1-amine oxide, is an amphoteric surfactant belonging to the amine oxide class of compounds. Its unique molecular structure, featuring a long, hydrophobic oleyl tail and a highly polar N-oxide head group, imparts versatile properties that make it a subject of significant interest in various scientific and industrial domains. For researchers in materials science and drug development, this compound and its precursor, oleylamine, are crucial for the synthesis of advanced nanomaterials and the formulation of novel drug delivery systems.

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its applications, with a focus on nanotechnology and drug delivery.

Core Physical and Chemical Properties

This compound's behavior is dictated by its amphiphilic nature. The tertiary amine oxide group (R₃N⁺-O⁻) provides a large dipole moment, rendering the head group hydrophilic, while the 18-carbon oleyl chain is distinctly lipophilic.[1][2] This dual character governs its solubility, surface activity, and self-assembly in solution.

An important characteristic of amine oxides is their pH-dependent nature. They are weak bases with a pKa of approximately 4.5.[1][2] At a pH below this value, the oxygen atom is protonated, and the molecule behaves as a cationic surfactant (R₃N⁺-OH). At neutral or alkaline pH, it exists in its non-ionic, zwitterionic form. This versatility allows for tunable properties in different formulation environments.

Data Presentation: Physical and Chemical Properties

The quantitative properties of this compound are summarized in the table below. It is important to note that some values, particularly for commercial products, may represent a range due to the presence of homologous chain lengths or impurities.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₄₁NO | [3][4] |

| Molecular Weight | ~311.55 g/mol | [3] |

| CAS Number | 14351-50-9 | [4][5] |

| Appearance | Liquid or liquid solution | [6][7] |

| Odor | Mild, faint amine-like | [6][7] |

| Melting Point | 63–70 °C | [6] |

| Boiling Point | Decomposes before boiling | [6] |

| Density | ~0.90 – 0.98 g/cm³ | [6][7] |

| pKa | ~4.5 | [1][2] |

| logP (o/w) | 5.9 - 6.6 (estimated) | [5] |

| Solubility (Water) | Highly soluble / Dispersible | [1][6] |

Note on Solubility: While some computational estimates suggest very low water solubility, empirical evidence from its use in aqueous detergents and personal care products confirms that this compound is highly soluble or readily dispersible in water, a characteristic of small-molecule amine oxides.[1][5][6]

Synthesis and Characterization

General Synthesis Protocol

This compound is typically synthesized via the direct oxidation of its corresponding tertiary amine, N,N-dimethyloleylamine. Hydrogen peroxide is a commonly used and effective oxidizing agent for this transformation.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a four-necked reaction flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge N,N-dimethyloleylamine and a solvent such as isopropanol.[8]

-

Initiation: Heat the reaction mixture to a controlled temperature, typically between 55–60 °C, while stirring.[8]

-

Oxidation: Add a 25-35% aqueous solution of hydrogen peroxide dropwise from the funnel. The addition rate should be controlled to manage the exothermic reaction and maintain the target temperature.

-

Reaction Monitoring: The reaction progress can be monitored by titrating for residual (unreacted) tertiary amine or peroxide.

-

Completion and Work-up: Once the reaction is complete, residual hydrogen peroxide can be decomposed using a reducing agent if necessary. The solvent and water are then removed, often using a rotary evaporator, to yield the final product.[8]

-

Characterization: The final product's identity and purity can be confirmed using techniques like IR-Fourier spectroscopy, which will show the characteristic N→O bond absorption peak (typically around 930-970 cm⁻¹), and potentiometric titration.[8]

Caption: General Workflow for this compound Synthesis.

Surfactant Properties and Behavior in Solution

Critical Micelle Concentration (CMC)

A fundamental property of any surfactant is its Critical Micelle Concentration (CMC), the concentration above which individual surfactant molecules (unimers) begin to aggregate into supramolecular structures called micelles.[9][10] At the CMC, a distinct change is observed in various physical properties of the solution, such as surface tension, conductivity, and fluorescence.[11] This parameter is crucial for applications ranging from detergency to the encapsulation of hydrophobic drugs.

Experimental Protocol: CMC Determination by Surface Tensiometry

-

Stock Solution: Prepare a concentrated stock solution of this compound in deionized water, well above the expected CMC.

-

Serial Dilutions: Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.

-

Surface Tension Measurement: For each dilution, measure the surface tension using a surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

CMC Identification: The plot will typically show two linear regions. Initially, surface tension decreases sharply as the concentration increases. After a certain point, the surface becomes saturated with surfactant molecules, and the surface tension remains relatively constant.[9] The point of intersection of these two linear regions corresponds to the CMC. For more precise determination, the second derivative of the curve can be calculated, where the maximum value indicates the CMC.[11]

Caption: Workflow for CMC Determination via Tensiometry.

Key Applications in Research and Development

Role in Nanoparticle Synthesis

While this compound itself is a capable surfactant, its precursor, oleylamine, is extensively used as a versatile agent in the synthesis of high-quality colloidal nanoparticles.[12][13] In high-temperature, non-aqueous synthesis routes, oleylamine can function simultaneously as a solvent, a reducing agent, and a surface-capping ligand to control particle growth and prevent aggregation.[14][15] It often forms complexes with metal precursors, which then decompose in a controlled manner to yield nanoparticles.[12][14] The combination of oleylamine with oleic acid is a particularly powerful and widely used ligand pair for tuning the size and shape of nanocrystals.[16]

Experimental Protocol: General Synthesis of Metal Oxide Nanoparticles

-

Precursor Complex Formation: A metal salt precursor (e.g., iron(III) acetylacetonate) is mixed with oleylamine, oleic acid, and a high-boiling point organic solvent (e.g., 1-octadecene) in a reaction flask.[17]

-

Degassing: The mixture is heated under vacuum or an inert atmosphere (e.g., Argon) to remove water and oxygen.

-

High-Temperature Reaction: The temperature is rapidly increased to a high setpoint (e.g., 250-300 °C) and held for a specific duration. During this stage, the metal precursor decomposes, and nanoparticles nucleate and grow.[14]

-

Cooling and Precipitation: The reaction is cooled to room temperature. A polar solvent like ethanol is added to precipitate the nanoparticles, which are coated with oleylamine/oleic acid ligands.

-

Purification: The nanoparticles are isolated via centrifugation, washed multiple times with a solvent/non-solvent mixture (e.g., hexane/ethanol), and finally redispersed in a nonpolar solvent like hexane or toluene.

Caption: Role of Oleylamine in Nanoparticle Synthesis.

Applications in Drug Delivery Systems

The nanoparticles synthesized using oleylamine as a capping agent are inherently hydrophobic. For biomedical applications, they often require surface modification to become water-dispersible. However, the underlying principles are highly relevant to drug development. Metal oxide nanoparticles are being explored for various biomedical purposes, including as contrast agents for magnetic resonance imaging (MRI) and as carriers for targeted drug delivery.[18][19] this compound can be used in the final formulation stages as a stabilizer, emulsifier, or solubilizing agent for hydrophobic drugs, leveraging its excellent surfactant properties.

Thermal Stability and Safety Profile

Thermal Properties

This compound is reported to decompose before reaching its boiling point.[6] However, when its precursor, oleylamine, is bound to the surface of nanoparticles, it can significantly enhance their thermal stability. Studies using thermogravimetric analysis (TGA) show that surface-bound oleylamine decomposes at a higher temperature than the pure ligand, indicating a strong interaction with the nanoparticle surface.[20] This enhanced stability is critical for applications that may involve thermal processing or localized heating, such as hyperthermia treatments.

Safety and Toxicology

This compound is widely used in consumer products, and its safety profile has been evaluated. It is generally considered to have low concern for carcinogenicity, developmental toxicity, or reproductive toxicity.[1][21] The primary hazards are related to its surfactant properties; concentrated solutions can cause skin and eye irritation.[3][22] In cosmetic formulations for leave-on products, concentrations are typically limited to ensure consumer safety.[22] As with any chemical, appropriate personal protective equipment should be used when handling the concentrated material in a laboratory setting.

Conclusion

This compound is a multifunctional compound whose physical and chemical properties make it highly valuable for researchers in advanced materials and pharmaceutical sciences. Its pH-responsive amphiphilic character, robust surfactant capabilities, and the critical role of its precursor in the controlled synthesis of nanoparticles underscore its importance. A thorough understanding of its properties, from its CMC in solution to its thermal behavior when integrated with nanomaterials, is essential for harnessing its full potential in developing next-generation technologies in drug delivery, diagnostics, and beyond.

References

- 1. Amine oxide - Wikipedia [en.wikipedia.org]

- 2. Amine Oxides Clinisciences [clinisciences.com]

- 3. N,N-Dimethyl-9-octadecen-1-amine-N-oxide | C20H41NO | CID 6435847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. This compound, 14351-50-9 [thegoodscentscompany.com]

- 6. rawsource.com [rawsource.com]

- 7. rawsource.com [rawsource.com]

- 8. mdpi.com [mdpi.com]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 10. nanoscience.com [nanoscience.com]

- 11. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oleylamine in Nanoparticle Synthesis (2013) | Stefanos Mourdikoudis | 1037 Citations [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Hollow manganese oxide nanoparticles as multifunctional agents for magnetic resonance imaging and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. ewg.org [ewg.org]

- 22. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

An In-depth Technical Guide to the Amphiphilic Nature of Oleamine Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleamine oxide, a tertiary amine oxide derived from oleylamine, is a nonionic surfactant with a distinct amphiphilic character that makes it a molecule of significant interest in various scientific and industrial fields, including drug delivery. Its unique head group, consisting of a dative bond between the nitrogen and oxygen atoms, imparts pH-responsive properties and the ability to form self-assembled structures such as micelles and vesicles in aqueous environments. This technical guide provides a comprehensive exploration of the amphiphilic nature of this compound, detailing its physicochemical properties, experimental characterization protocols, and potential applications, with a particular focus on its role in the formulation of advanced drug delivery systems.

Introduction

Amphiphilic molecules, possessing both hydrophilic and lipophilic moieties, are fundamental to many biological and chemical processes. This compound (N,N-dimethyloleylamine-N-oxide) is a long-chain tertiary amine oxide that has garnered attention for its surfactant properties.[1] Structurally, it features a long, hydrophobic oleyl chain (C18) and a highly polar N-oxide head group. This distinct architecture drives its self-assembly in aqueous solutions to form micelles, which can serve as nanocarriers for hydrophobic drugs, enhancing their solubility and bioavailability.[2] Understanding the fundamental amphiphilic characteristics of this compound is crucial for harnessing its full potential in pharmaceutical and biotechnological applications.

Physicochemical Properties of this compound

The amphiphilic behavior of this compound is governed by a delicate balance between its hydrophobic tail and hydrophilic head. Key parameters that quantify this behavior include the critical micelle concentration (CMC), hydrophilic-lipophilic balance (HLB), and surface tension. While specific experimental data for this compound is not abundantly available in the public domain, we can infer its properties based on the behavior of similar long-chain amine oxides.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (C20H41NO) | Oleylamine (C18H37N) | General Long-Chain Amine Oxides |

| Molar Mass ( g/mol ) | 311.55[1] | 267.51 | Variable |

| Polarity of Head Group | Highly Polar (N⁺-O⁻)[1] | Polar (-NH₂) | Highly Polar (N⁺-O⁻) |

| pH-Responsiveness | Cationic at low pH, nonionic at neutral/alkaline pH[3][4] | Cationic at low pH | Cationic at low pH, nonionic at neutral/alkaline pH |

| Solubility in Water | Generally soluble, especially at concentrations above CMC[5] | Insoluble | Varies with chain length, generally good solubility |

Micellization and Self-Assembly

Above a certain concentration in an aqueous solution, known as the critical micelle concentration (CMC), individual this compound molecules (unimers) spontaneously aggregate to form micelles. This process is driven by the hydrophobic effect, where the hydrophobic tails cluster together to minimize their contact with water, while the hydrophilic head groups remain exposed to the aqueous environment.

The structure of these micelles can be influenced by factors such as pH, ionic strength, and temperature. For instance, at a surfactant concentration of 0.05 M in the presence of 0.01 M NaCl, oleyldimethylamine oxide can undergo a reversible micelle-to-vesicle conversion with changes in the degree of ionization.[1] This transition progresses from fibrous micelles to a fused network, and eventually to vesicles and lamellae as the ionization increases.[1]

Logical Flow of Micelle Formation

The process of micellization can be visualized as a logical workflow.

Caption: Logical workflow of this compound self-assembly from unimers to micelles and vesicles.

Experimental Protocols

Characterizing the amphiphilic nature of this compound involves several key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant. It can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation.

Experimental Workflow for CMC Determination by Surface Tensiometry

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using surface tensiometry.

Methodology:

-

Solution Preparation: Prepare a series of aqueous solutions of this compound with concentrations spanning a range expected to include the CMC.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer. The Wilhelmy plate method or the du Noüy ring method are commonly used.[6][7]

-

Data Analysis: Plot the measured surface tension as a function of the logarithm of the this compound concentration. The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The concentration at the inflection point, where the slope changes, is the CMC.[8]

Other methods for CMC determination include conductivity measurements (for ionic or ionizable surfactants), fluorescence spectroscopy, and light scattering.[9][10]

Drug Encapsulation Efficiency

For drug delivery applications, it is crucial to determine the efficiency with which a drug is encapsulated within the this compound micelles.

Methodology:

-